Enzyme Inhibitory Potency of the Difluoromethyl‑Cyclopropyl Motif Relative to CH₃ and CF₃ Isosteres
In a series of tripeptidic acylsulfonamide HCV NS3/4A protease inhibitors, the CHF₂‑cyclopropyl P1 residue conferred 13‑fold greater inhibitory potency than the corresponding CH₃‑cyclopropyl analog and 17‑fold greater potency than the CF₃‑cyclopropyl analog [1]. This enhancement is attributed to a hydrogen bond between the polarized C‑H of the CHF₂ group and the backbone carbonyl of Leu135 in the enzyme [1]. While the target compound is a minimalist fragment, the identical CHF₂‑cyclopropyl‑amide scaffold implies that similar H‑bond‑driven affinity gains can be expected relative to non‑fluorinated or trifluoromethylated cyclopropyl‑acetamide building blocks.
| Evidence Dimension | Fold improvement in HCV NS3/4A protease inhibition |
|---|---|
| Target Compound Data | Ki (or IC₅₀) value for CHF₂‑cyclopropyl inhibitor (Compound 18) is not publicly reported in absolute terms, but the fold difference relative to analogs is given. |
| Comparator Or Baseline | CH₃‑cyclopropyl analog (13‑fold less potent); CF₃‑cyclopropyl analog (17‑fold less potent) |
| Quantified Difference | 13‑fold vs. CH₃; 17‑fold vs. CF₃ |
| Conditions | Biochemical assay using recombinant HCV NS3/4A protease; co‑crystal structure with PDB deposition. |
Why This Matters
Procurement of the CHF₂‑cyclopropyl building block is justified for medicinal chemistry campaigns that require the unique H‑bond donor capability of the difluoromethyl group, which cannot be replicated by CH₃ or CF₃ substituents.
- [1] Zheng B, D'Andrea SV, Sun LQ, et al. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen‑Bond Donor. ACS Med Chem Lett. 2018;9(2):143-148. doi:10.1021/acsmedchemlett.7b00503. View Source
